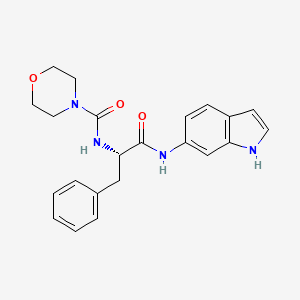![molecular formula C20H19ClN2O2 B10988811 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide](/img/structure/B10988811.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The indole nucleus, characterized by its aromaticity, plays a crucial role in various biological and clinical applications .
- Physically, it appears as a crystalline, colorless substance with a distinct odor.
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide: is a complex organic compound that combines an indole ring, a benzofuran ring, and an acetamide functional group.
Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including electrophilic substitution due to the π-electron delocalization in the indole ring.
Common Reagents: Reagents like Lewis acids, bases, and oxidizing agents are often employed.
Major Products: These reactions can lead to diverse products, such as substituted indoles or fused heterocycles.
Scientific Research Applications
Medicine: Investigate its potential as an antiviral, anti-inflammatory, anticancer, or antidiabetic agent.
Chemistry: Explore its reactivity in synthetic transformations.
Biology: Study its impact on cellular processes.
Industry: Assess its use in drug development or materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other indole derivatives.
Similar Compounds: Explore related compounds, such as tryptophan, indole-3-acetic acid, and other indole-based drugs.
Properties
Molecular Formula |
C20H19ClN2O2 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide |
InChI |
InChI=1S/C20H19ClN2O2/c21-16-3-4-18-17(11-16)15(12-23-18)5-7-22-20(24)10-13-1-2-14-6-8-25-19(14)9-13/h1-4,9,11-12,23H,5-8,10H2,(H,22,24) |
InChI Key |
RZZCFOSPCRTZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10988737.png)
![N-[2-(4-hydroxyphenyl)ethyl]-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10988741.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B10988749.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide](/img/structure/B10988751.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B10988761.png)
![1,3-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10988768.png)
![methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B10988775.png)
![6-(2-chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B10988780.png)
![4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10988786.png)
![N-(4-butoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B10988794.png)

![5-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10988798.png)
